Kumatakenin

Catalog No.
S531134
CAS No.
3301-49-3
M.F
C17H14O6
M. Wt
314.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kumatakenin

CAS Number

3301-49-3

Product Name

Kumatakenin

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxychromen-4-one

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

InChI

InChI=1S/C17H14O6/c1-21-11-7-12(19)14-13(8-11)23-16(17(22-2)15(14)20)9-3-5-10(18)6-4-9/h3-8,18-19H,1-2H3

InChI Key

BJBUTJQYZDYRMJ-UHFFFAOYSA-N

SMILES

O=C1C(OC)=C(C2=CC=C(O)C=C2)OC3=CC(OC)=CC(O)=C13

solubility

Soluble in DMSO

Synonyms

Jaranol; Kumatakillin; Kamatakenin;

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O

The exact mass of the compound Kumatakenin is 314.079 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Kumatakenin is a naturally occurring flavonoid found in various plants, including Lespedeza cuneata (Chinese bushclover) and Eriobotrya japonica (loquat) []. Research suggests it may possess a range of biological activities, making it a subject of scientific investigation. However, it's important to note that most studies on kumatakenin are in the preclinical stage, meaning they have been conducted in cells or animals, not humans.

Antiviral Properties

Some studies have explored the antiviral potential of kumatakenin. For instance, research has investigated its effects against the SARS-CoV-2 virus, the cause of COVID-19. In a laboratory setting, kumatakenin showed promise in inhibiting a viral enzyme crucial for replication []. However, further research is needed to determine its effectiveness and safety in humans.

Kumatakenin is a prenylated flavonoid with the chemical formula C₁₇H₁₄O₆, primarily isolated from the roots of Glycyrrhiza uralensis and other plants. This compound exhibits a complex structure characterized by multiple hydroxyl groups and a prenyl side chain, which contribute to its unique biological properties. Kumatakenin has garnered attention for its potential therapeutic effects, particularly in the context of inflammation and oxidative stress modulation .

  • The exact mechanism by which Kumatakenin exerts its anti-cancer effects is still under investigation.
  • Studies suggest it might induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction [].
  • No comprehensive data is currently available on the safety profile of Kumatakenin.
  • More research is needed to determine its potential toxicity, flammability, and reactivity.

Please note:

  • The information on Kumatakenin is evolving as ongoing research delves deeper into its properties and potential applications.
  • Further studies are required to fully understand the safety and efficacy of Kumatakenin for therapeutic purposes.
That influence cellular processes. Notably, it has been shown to:

  • Inhibit Ferroptosis: Kumatakenin reduces cellular iron levels by activating enolase-3 and inducing the degradation of iron regulatory protein 1 mRNA, thus mitigating ferroptosis in epithelial cells .
  • Modulate Signaling Pathways: It interacts with various enzymes and signaling pathways, enhancing apoptosis in certain cancer cell lines and impacting inflammatory responses .

The biological activities of kumatakenin are diverse:

  • Antioxidant Properties: Kumatakenin exhibits significant antioxidant activity, which helps protect cells from oxidative damage.
  • Anti-inflammatory Effects: It has been shown to inhibit inflammatory responses, making it a candidate for treating conditions like colitis and other inflammatory diseases .
  • Induction of Apoptosis: Research indicates that kumatakenin can activate apoptosis pathways in cancer cells, suggesting its potential as an anticancer agent .

Kumatakenin can be synthesized through various methods:

  • Extraction from Plant Sources: The primary method involves extracting kumatakenin from the roots of Glycyrrhiza uralensis using organic solvents followed by purification techniques such as chromatography.
  • Chemical Synthesis: Synthetic approaches may include prenylation reactions involving flavonoid precursors, although detailed synthetic routes are less commonly reported in literature compared to natural extraction methods .

Studies on kumatakenin have revealed its interactions with various biological systems:

  • Cellular Mechanisms: Kumatakenin has been shown to interact with cellular pathways involved in apoptosis and inflammation, influencing gene expression related to oxidative stress response .
  • Enzyme Interactions: It modulates the activity of specific enzymes linked to metabolic pathways, enhancing cellular resilience against stressors.

Kumatakenin shares structural and functional similarities with several other flavonoids. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
LiquiritigeninC₁₅H₁₂O₄Known for anti-inflammatory effects; derived from licorice.
Licochalcone AC₁₅H₁₂O₄Exhibits strong antioxidant properties; also derived from licorice.
FormononetinC₁₅H₁₂O₄Isoflavonoid with estrogenic activity; found in various plants.
GlabroneC₁₅H₁₂O₄Another flavonoid from licorice; known for its potential anticancer properties.

Uniqueness of Kumatakenin

Kumatakenin is unique due to its specific prenylated structure which enhances its bioactivity compared to other flavonoids. This modification not only increases its solubility but also improves its ability to penetrate biological membranes, thereby enhancing its therapeutic potential against oxidative stress and inflammation more effectively than many similar compounds.

Natural Occurrence in Plant Species

Kumatakenin, chemically known as 5,4'-dihydroxy-3,7-dimethoxyflavone or kaempferol 3,7-dimethyl ether, represents a methylated flavonol compound that has been identified across diverse plant families and geographic regions [1] [2] [3]. This flavonoid demonstrates remarkable taxonomic distribution, occurring in at least eleven confirmed plant species spanning seven distinct botanical families.

The most extensively studied source of kumatakenin is Syzygium aromaticum (clove), belonging to the Myrtaceae family [4] [5] [6]. Clove flower buds serve as the primary commercial source for kumatakenin isolation, where the compound was first characterized through comprehensive phytochemical investigation [7]. Research demonstrates that kumatakenin can be efficiently extracted from clove using dichloromethane fractionation methods, with the compound showing significant biological activity in subsequent pharmacological studies [4] [5].

Astragalus membranaceus, a member of the Fabaceae family and commonly known as Chinese milkvetch or Huang qi, represents another significant source of kumatakenin [2] [8]. This traditional Chinese medicinal plant accumulates kumatakenin primarily in its root tissues, which have been utilized for centuries in herbal medicine preparations [9] [10]. Phytochemical analysis of Astragalus membranaceus root extracts has confirmed the presence of kumatakenin alongside other bioactive flavonoids and saponins [9].

The Rutaceae family contributes multiple kumatakenin-containing species, particularly within the Melicope genus. Melicope semecarpifolia has been extensively investigated, with kumatakenin identified in both leaf tissues and root bark through systematic phytochemical screening [1] [11] [12] [13]. Similarly, Melicope hookeri contains kumatakenin in its leaves and bark, representing the first documented isolation of this compound from this particular species [14].

Osyris alba, a hemiparasitic shrub from the Santalaceae family, demonstrates kumatakenin accumulation in its aerial parts [1] [15]. This Mediterranean basin species represents an interesting case of kumatakenin occurrence in a parasitic plant, suggesting potential ecological roles for this flavonoid compound [16] [17].

Within the Fabaceae family, both Glycyrrhiza uralensis (Chinese licorice) and Glycyrrhiza glabra (common licorice) have been confirmed as kumatakenin sources [1] [3] [18]. These species accumulate the compound in their root systems, which serve as important sources for traditional medicine and commercial flavonoid extraction [19] [20].

The Zingiberaceae family is represented by Alpinia purpurata (red ginger), where kumatakenin was first isolated from leaf tissues using hexane and dichloromethane extraction methods [21] [22] [23]. This represents a significant taxonomic expansion for kumatakenin distribution into the ginger family.

Plectranthus amboinicus from the Lamiaceae family has recently been confirmed to contain kumatakenin, marking the first report of this compound in Cuban oregano or Indian borage [24] [25] [26]. The compound occurs in leaf tissues and can be extracted using ethyl acetate fractionation procedures.

Additional Lamiaceae representatives include Pogostemon cablin (patchouli), where kumatakenin has been identified in aerial parts and demonstrated antimutagenic properties [27] [28]. Buddleja albiflora from the Oleaceae family represents another confirmed source, with kumatakenin showing insecticidal activity against various pest species [29] [30].

Tissue-Specific Accumulation

Kumatakenin exhibits distinct patterns of tissue-specific accumulation across different plant species, reflecting varying biosynthetic capabilities and physiological functions within plant organs. Understanding these accumulation patterns provides crucial insights into the compound's biological roles and optimal extraction strategies.

In Syzygium aromaticum, kumatakenin accumulates predominantly in the flower buds, which represent the commercially harvested clove spice [4] [5] [31]. The compound concentration in flower buds appears to be significantly higher than in other plant tissues, making clove buds the preferred source for kumatakenin isolation and purification [32] [33]. Phytochemical analysis indicates that the flower buds contain the highest total phenolic content, including kumatakenin, compared to leaves or stems [31].

Astragalus membranaceus demonstrates preferential kumatakenin accumulation in root tissues [2] [9] [10]. This underground localization aligns with traditional Chinese medicine practices, where Astragalus roots (Huang qi) serve as the primary medicinal preparation [34] [35]. The root-specific accumulation suggests that kumatakenin may play roles in plant defense mechanisms against soil-borne pathogens or in establishing beneficial rhizosphere interactions.

Melicope semecarpifolia presents a unique case of multi-tissue kumatakenin distribution, with confirmed presence in both leaf tissues and root bark [11] [12] [13]. This broad tissue distribution indicates active kumatakenin biosynthesis in multiple plant organs, potentially reflecting diverse physiological functions. The compound can be extracted from leaves using organic solvents, while root bark requires more intensive extraction procedures [36].

Alpinia purpurata accumulates kumatakenin specifically in leaf tissues [21] [22] [23]. The foliar localization in this Zingiberaceae species suggests potential roles in photosynthetic tissue protection or defense against herbivorous insects. Extraction protocols demonstrate that leaf tissues provide sufficient kumatakenin concentrations for analytical and biological activity studies [37].

Plectranthus amboinicus shows kumatakenin accumulation in leaf tissues, where it can be efficiently extracted using ethyl acetate fractionation [24] [25] [26]. The compound concentration appears to vary with environmental conditions and plant maturity, indicating dynamic regulation of kumatakenin biosynthesis in response to external factors.

Tissue-specific accumulation patterns reflect underlying differences in flavonoid biosynthetic pathway activity across plant organs. Leaves generally show higher flavonoid concentrations due to their role in UV protection and photosynthetic apparatus defense [38]. Root tissues may accumulate specialized flavonoids like kumatakenin for antimicrobial defense and allelopathic interactions [39] [40]. Flower tissues often concentrate flavonoids for pollinator attraction and reproductive organ protection [41].

The variation in tissue-specific kumatakenin accumulation also influences extraction efficiency and commercial viability. Tissues with higher compound concentrations require less plant material and simpler extraction procedures, making them more economically attractive for large-scale production. Understanding these patterns enables optimization of harvesting practices and extraction protocols for maximum kumatakenin yield.

Biotechnological Production Methods

The growing demand for kumatakenin and other bioactive flavonoids has stimulated development of various biotechnological production methods that complement traditional plant extraction approaches. These advanced production systems offer potential advantages in terms of scalability, consistency, and environmental sustainability.

Plant Cell Culture Systems represent a promising biotechnological approach for kumatakenin production [42] [43]. Cell suspension cultures derived from kumatakenin-producing plant species can be established and maintained under controlled conditions, allowing for continuous compound production independent of seasonal variations and geographic limitations. Komagataella phaffii (formerly Pichia pastoris) has emerged as a particularly versatile platform for recombinant protein production and could potentially be engineered for flavonoid biosynthesis [44] [43].

Recent advances in cell engineering have enabled significant improvements in recombinant protein production platforms that could be adapted for flavonoid biosynthesis [44]. These include metabolic engineering approaches targeting energy supply pathways, transcription factor modulation, and optimization of protein folding and secretion routes. Such strategies could enhance the production of enzymes involved in kumatakenin biosynthesis [43].

Metabolic Engineering approaches focus on reconstructing flavonoid biosynthetic pathways in heterologous hosts [42] [45]. This involves expressing genes encoding key enzymes such as chalcone synthase, flavanone 3-hydroxylase, and O-methyltransferases that catalyze the formation of kumatakenin from basic precursors. Engineering methylation pathways is particularly important for kumatakenin production, as this compound contains two methoxy groups that distinguish it from the parent kaempferol structure [46].

Synthetic Biology methods enable the design and construction of novel biosynthetic pathways for flavonoid production [42] [45]. By combining natural enzymes with engineered variants, researchers can create efficient production systems for specific compounds like kumatakenin. This approach allows fine-tuning of pathway flux and optimization of product yields through systematic modification of enzyme activities and expression levels.

Bioprocess Optimization plays a crucial role in scaling up biotechnological kumatakenin production [47] [48]. Modern sensor technologies and process control systems enable real-time monitoring of critical parameters such as pH, dissolved oxygen, nutrient concentrations, and product accumulation [48]. Advanced bioreactor designs facilitate high-density cultivation and efficient product recovery, making biotechnological production economically competitive with traditional extraction methods [49].

Fermentation Technology advances have improved the efficiency of microbial production systems [44] [43]. Optimized media formulations, feeding strategies, and environmental controls maximize cell growth and product formation. Feeder-cell-free systems have been developed to eliminate potential contamination sources and simplify downstream processing [47].

Genome Mining approaches identify novel biosynthetic gene clusters and enzymes that could enhance kumatakenin production [42]. Bioinformatic analysis of plant genomes reveals previously unknown genes involved in flavonoid metabolism, providing new targets for metabolic engineering efforts.

Protein Engineering techniques enable modification of existing enzymes to improve their activity, specificity, or stability for kumatakenin biosynthesis [44] [43]. Directed evolution and rational design approaches can optimize enzymes for industrial production conditions, enhancing overall process efficiency.

Current biotechnological production methods remain largely in research and development phases, with most kumatakenin still obtained through traditional plant extraction [24] . However, ongoing advances in synthetic biology, metabolic engineering, and bioprocess technology suggest that economically viable biotechnological production of kumatakenin may become feasible in the near future [43]. These methods offer particular advantages for producing high-purity compounds for pharmaceutical applications and for generating sufficient quantities for large-scale industrial use.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

314.07903816 g/mol

Monoisotopic Mass

314.07903816 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5FAQ11412T

Other CAS

3301-49-3

Wikipedia

Kumatakenin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023
1: Boghrati Z, Naseri M, Rezaie M, Pham N, Quinn RJ, Tayarani-Najaran Z, Iranshahi M. Tyrosinase inhibitory properties of phenylpropanoid glycosides and flavonoids from Teucrium polium L. var. gnaphalodes. Iran J Basic Med Sci. 2016 Aug;19(8):804-811. PubMed PMID: 27746860; PubMed Central PMCID: PMC5048114.

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